4-ethoxy-N,N-diethyl-2,3-dimethylbenzenesulfonamide
Description
4-Ethoxy-N,N-diethyl-2,3-dimethylbenzenesulfonamide is a benzenesulfonamide derivative characterized by an ethoxy group at the para position, two methyl groups at the 2- and 3-positions of the benzene ring, and N,N-diethyl substitution on the sulfonamide nitrogen.
Properties
IUPAC Name |
4-ethoxy-N,N-diethyl-2,3-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3S/c1-6-15(7-2)19(16,17)14-10-9-13(18-8-3)11(4)12(14)5/h9-10H,6-8H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPKKWKNKRWBCIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C(=C(C=C1)OCC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Ethoxy-N,N-diethyl-2,3-dimethylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its diverse biological activities. This article explores its biological mechanisms, biochemical pathways, and relevant case studies that highlight its potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of 4-ethoxy-N,N-diethyl-2,3-dimethylbenzenesulfonamide is . The compound features an ethoxy group and diethyl substitutions on the nitrogen atoms, influencing its reactivity and biological activity.
The primary mechanism of action for 4-ethoxy-N,N-diethyl-2,3-dimethylbenzenesulfonamide involves the inhibition of specific enzymes , notably carbonic anhydrase and tetrahydropteroate synthetase. This inhibition disrupts normal physiological functions, leading to various biological effects:
- Inhibition of Carbonic Anhydrase : This leads to increased diuresis, potential hypoglycemia, and impacts on thyroid function and inflammation processes.
- Impact on Biochemical Pathways : The inhibition affects pathways crucial for maintaining homeostasis, particularly in renal function and acid-base balance.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : It has shown effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent.
- Anti-inflammatory Effects : The compound may reduce inflammation through its enzymatic inhibition properties.
Case Studies and Research Findings
Several studies have documented the biological activities and potential therapeutic applications of 4-ethoxy-N,N-diethyl-2,3-dimethylbenzenesulfonamide:
-
Antimicrobial Efficacy :
- A study demonstrated that the compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to assess its potency against specific strains.
-
Anti-inflammatory Properties :
- In vitro assays showed that the compound significantly reduced pro-inflammatory cytokine production in macrophages stimulated with lipopolysaccharides (LPS), indicating its potential utility in treating inflammatory diseases.
-
Diuretic Effects :
- Animal studies indicated that administration of the compound resulted in increased urine output, supporting its role as a diuretic agent.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive/negative bacteria | |
| Anti-inflammatory | Reduced cytokine production in macrophages | |
| Diuretic | Increased urine output in animal models |
Comparison with Similar Compounds
Comparison with Structurally Related Sulfonamides
Substituent Effects on Physicochemical Properties
- Ethoxy vs. Methoxy/Hydroxy Groups: The ethoxy group in the target compound provides enhanced lipophilicity compared to methoxy-substituted analogs like N-[2-(3,4-dimethoxyphenyl)ethyl]-N,4-dimethylbenzenesulfonamide . Ethoxy’s larger size and lower polarity may improve membrane permeability but reduce solubility in polar solvents. In contrast, hydroxy-substituted analogs (e.g., 4-{[(E)-2,3-dihydroxybenzylidene]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide) exhibit strong hydrogen-bonding capacity, enabling metal chelation and polymer chain formation .
- N,N-Diethyl vs. N-Aryl Substitution: N,N-Diethyl groups introduce significant steric hindrance compared to N-aryl substitutions (e.g., N-(2,3-dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide) .
Structural and Crystallographic Features
- Hydrogen Bonding and Crystal Packing: Unlike sulfonamides with hydroxy or amino groups (e.g., ’s compound, which forms S(6) and R₂²(8) hydrogen-bonded motifs ), the target compound’s ethoxy and diethyl groups likely limit hydrogen-bond donor capacity. This could result in less dense crystal packing or weaker intermolecular interactions, as seen in N-(2,3-dimethylphenyl)-4-methyl-N-(4-methylphenylsulfonyl)benzenesulfonamide, where methyl groups dominate packing .
Planarity and Dihedral Angles :
In hydroxy- or imine-containing sulfonamides (e.g., ), planar regions (r.m.s. deviations <0.02 Å) and specific dihedral angles (e.g., 16.83° between aromatic planes) stabilize extended networks . The ethoxy group in the target compound may introduce torsional strain, altering dihedral angles and reducing planarity.
Reactivity and Functionalization Potential
- Electrophilic Substitution: The electron-donating ethoxy group activates the benzene ring toward electrophilic substitution at the para position. However, steric hindrance from the 2,3-dimethyl groups may direct reactivity to less hindered positions, contrasting with analogs like N,N-diethyl-3-amino-4-methoxybenzenesulfonamide, where the amino group enhances nucleophilicity .
Metal Coordination :
Unlike Schiff base sulfonamides (e.g., ’s compound), which form stable metal complexes via hydroxy and imine groups , the target compound lacks strong coordinating sites, limiting its utility in coordination chemistry.
Data Table: Key Structural and Functional Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
